molecular formula C9H12N4O B2391036 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 774560-69-9

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2391036
CAS No.: 774560-69-9
M. Wt: 192.222
InChI Key: VTTFXMKEDKMVDG-UHFFFAOYSA-N
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Description

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyrimidine .

Industrial Production Methods

In industrial settings, the synthesis may be optimized using heterogeneous catalysts to improve yield and efficiency. For instance, catalysts supported on silica-coated magnetite copper ferrite nanoparticles have been employed to facilitate the synthesis under mild conditions, achieving yields ranging from 40% to 96% .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism by which 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in neuroprotective applications, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions help reduce neuronal death and inflammation, contributing to its neuroprotective properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to its specific structural features and the range of applications it offers. Its unique combination of a triazole and pyrimidine ring system provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-4-7-5-8(14)13-9(11-7)10-6(2)12-13/h5H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTFXMKEDKMVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774560-69-9
Record name 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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